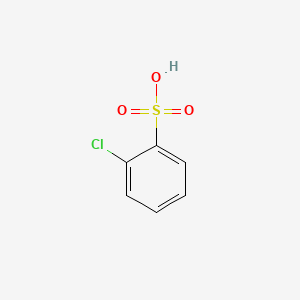

2-Chlorobenzenesulfonic acid

CAS No.: 27886-58-4

Cat. No.: VC6628905

Molecular Formula: C6H7ClO4S

Molecular Weight: 210.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27886-58-4 |

|---|---|

| Molecular Formula | C6H7ClO4S |

| Molecular Weight | 210.63 |

| IUPAC Name | 2-chlorobenzenesulfonic acid |

| Standard InChI | InChI=1S/C6H5ClO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H,8,9,10) |

| Standard InChI Key | MZTDDNDMKBNLGE-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)S(=O)(=O)O)Cl |

Introduction

Chemical Identity and Physicochemical Properties

2-Chlorobenzoic acid, with the molecular formula , is a white crystalline solid characterized by its strong acidity compared to other chlorobenzoic acid isomers . Key properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 138–140 °C (lit.) | |

| Boiling Point | 285–287 °C | |

| Density | 1.544 g/cm³ | |

| pKa (25°C) | 2.92 | |

| Water Solubility (20°C) | 2,090 mg/L | |

| Vapor Pressure (25°C) | 0.001 hPa |

The compound’s low water solubility and high thermal stability make it suitable for high-temperature industrial processes . Its acidity arises from the electron-withdrawing chlorine atom at the ortho position, which stabilizes the deprotonated carboxylate anion .

Synthesis and Industrial Production

Oxidation of 2-Chlorotoluene

The primary industrial synthesis involves the oxidation of 2-chlorotoluene using potassium permanganate () in acidic or alkaline conditions . This reaction proceeds via:

Yields exceeding 80% are achievable under optimized conditions .

Hydrolysis of α,α,α-Trichloro-2-Toluene

An alternative route employs the hydrolysis of α,α,α-trichloro-2-toluene in aqueous media, yielding 2-chlorobenzoic acid and hydrochloric acid . This method is less common due to byproduct management challenges.

Applications in Industry and Research

Pharmaceutical Intermediates

2-Chlorobenzoic acid is a precursor to:

-

Fungicides: Including flubenthrinol and bollenuron, which inhibit fungal cell wall synthesis .

-

Insecticides: Such as mirex, a chlorinated hydrocarbon used in termite control .

-

Drugs: Decarboxylation at elevated temperatures produces chlorobenzene derivatives used in analgesics .

Dye and Polymer Manufacturing

The compound’s reactivity with amines and alcohols facilitates the synthesis of azo dyes and polyesters. For example, ammonolysis yields 2-aminobenzoic acid, a key intermediate in indigo dye production .

Food Additives and Preservatives

As a preservative, 2-chlorobenzoic acid inhibits microbial growth in adhesives and paints, though its use in food products is restricted due to toxicity concerns .

Toxicity and Environmental Impact

Human Health Risks

The U.S. EPA’s provisional toxicity assessment identifies the following hazards :

-

Oral Reference Dose (Chronic): 0.1 mg/kg/day, based on renal toxicity in rodent studies.

-

Inhalation Reference Concentration: 0.04 μg/m³, derived from respiratory irritation data.

Toxicity correlates with hydrophobicity, as the chlorine substituent enhances membrane permeability and bioaccumulation potential .

Environmental Persistence

2-Chlorobenzoic acid exhibits moderate persistence in aquatic systems (half-life: 20–40 days) but undergoes rapid photodegradation in sunlight . Regulatory limits for wastewater discharge are 0.1 mg/L in the U.S. and EU .

Regulatory Status and Compliance

Global regulatory frameworks classify 2-chlorobenzoic acid as follows:

-

U.S. EPA: Listed under TSCA Inventory; no carcinogenicity designation .

-

EU REACH: Requires hazard labeling for acute toxicity (Category 4) and skin irritation .

-

China GB/T Standards: Maximum workplace concentration (TWA): 0.5 mg/m³ .

Future Research Directions

-

Green Synthesis Methods: Developing catalytic oxidation processes to replace and reduce waste.

-

Biodegradation Pathways: Engineering microbial strains (e.g., Pseudomonas aeruginosa) for enhanced degradation in contaminated sites .

-

Toxicity Mitigation: Investigating co-solvents or encapsulation to reduce bioavailability in industrial applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume